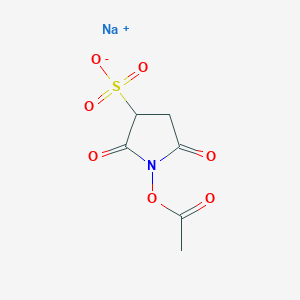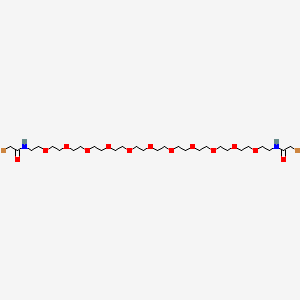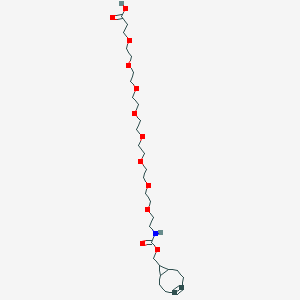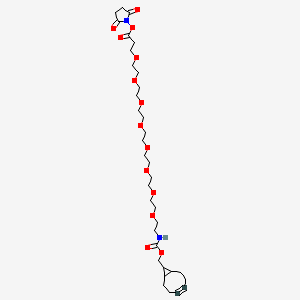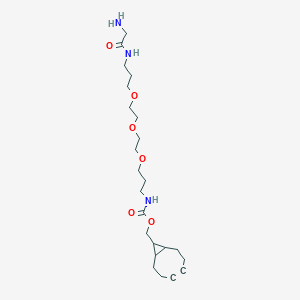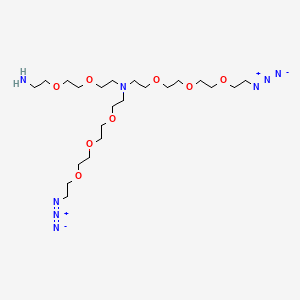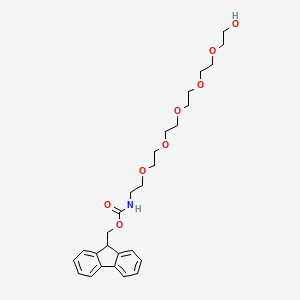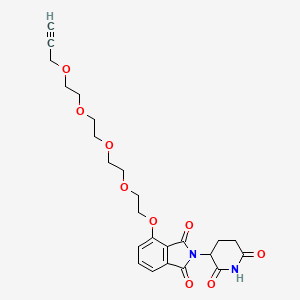
Thalidomide-O-PEG4-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG4-Propargyl, also known as this compound, is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker functionalized with a propargyl group. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are innovative tools in targeted protein degradation technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Propargyl involves the conjugation of Thalidomide with a PEG4 linker that is functionalized with a propargyl group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive functional group.
PEGylation: The activated Thalidomide is then reacted with a PEG4 linker to form Thalidomide-PEG4.
Propargylation: Finally, the PEG4 linker is functionalized with a propargyl group through a suitable chemical reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-PEG4-Propargyl undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in substitution reactions with azide-containing molecules through CuAAC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper catalysts to facilitate the cycloaddition of the propargyl group with azide-containing molecules.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound under controlled conditions
Major Products: The major products formed from these reactions include conjugates with azide-containing molecules, which are used in the synthesis of PROTACs and other bioactive compounds .
Scientific Research Applications
Thalidomide-O-PEG4-Propargyl has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in the development of PROTACs for targeted protein degradation, which is a powerful tool for studying protein function and regulation.
Medicine: this compound is used in the development of therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is utilized in the production of high-value chemicals and pharmaceuticals .
Mechanism of Action
Thalidomide-O-PEG4-Propargyl exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Thalidomide-O-C6-NH2 Hydrochloride: A similar E3 ligase ligand-linker conjugate with a different linker structure.
Pomalidomide-C2-NH2 Hydrochloride: Another E3 ligase ligand-linker conjugate based on Pomalidomide.
Thalidomide-O-amido-PEG3-C2-NH2 TFA: A conjugate with a shorter PEG linker
Uniqueness: Thalidomide-O-PEG4-Propargyl is unique due to its specific PEG4 linker and propargyl functional group, which provide versatility in click chemistry and PROTAC applications. Its ability to undergo CuAAC reactions makes it a valuable tool for the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O9/c1-2-8-31-9-10-32-11-12-33-13-14-34-15-16-35-19-5-3-4-17-21(19)24(30)26(23(17)29)18-6-7-20(27)25-22(18)28/h1,3-5,18H,6-16H2,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIOORDFXFBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

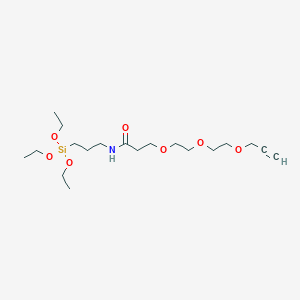

![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
